![molecular formula C10H7N3S B13807049 1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol CAS No. 779268-51-8](/img/structure/B13807049.png)
1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is known for its unique structural features, which include a triazole ring fused to an isoquinoline moiety, and a thiol group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol typically involves the formation of the triazole ring followed by its fusion with the isoquinoline structure. One common method involves the reaction of 3,4-dihydro-6,7-dimethoxyisoquinoline with nitrilimines, which leads to the formation of the triazole ring . The thiol group can be introduced through subsequent reactions involving thiolation agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole or isoquinoline rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the triazole and isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole or isoquinoline derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol involves its interaction with various molecular targets and pathways:
Oxidative Stress: The compound induces oxidative stress by generating reactive oxygen species, leading to DNA damage and apoptosis in cancer cells.
Enzyme Inhibition: It can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-A]quinoxaline: Known for its DNA intercalation activities and anticancer properties.
1,2,4-Triazolo[4,3-B]tetrazine: Noted for its thermal stability and potential as a heat-resistant explosive.
Uniqueness
This compound stands out due to its unique combination of a triazole ring, isoquinoline moiety, and thiol group, which confer distinct chemical reactivity and biological activities.
Propiedades
Número CAS |
779268-51-8 |
|---|---|
Fórmula molecular |
C10H7N3S |
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
1H-[1,2,4]triazolo[3,4-a]isoquinoline-5-thione |
InChI |
InChI=1S/C10H7N3S/c14-9-5-7-3-1-2-4-8(7)10-12-11-6-13(9)10/h1-6,12H |
Clave InChI |
KCTMFMBFCHADKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=S)N3C=NNC3=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl(2E)-2-cyano-2-[1-[((Z)-dimethylaminomethylidenethiocarbamoyl)me thyl]pyrrolidin-2-ylidene]acetate](/img/structure/B13806969.png)
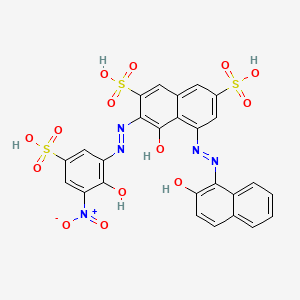
![1,5-Dimethyl-6-methylenespiro[2.4]heptane](/img/structure/B13806979.png)
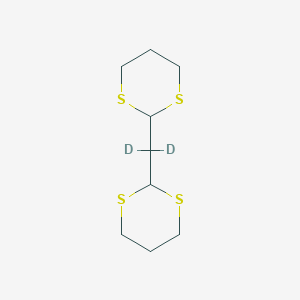
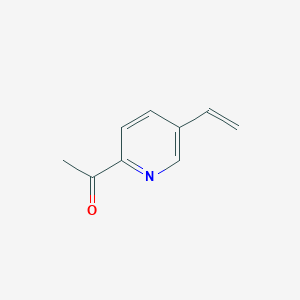
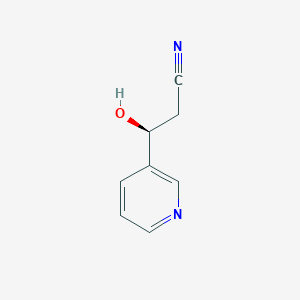
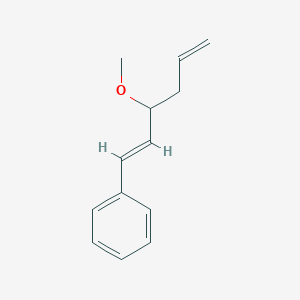
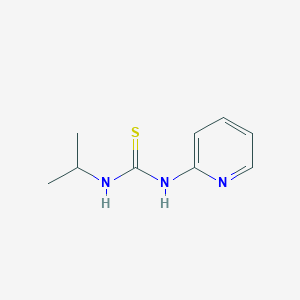

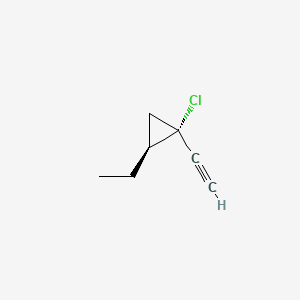

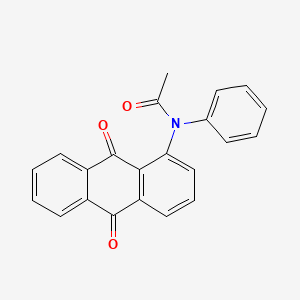
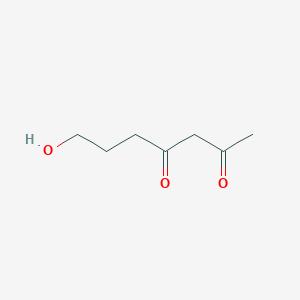
![(1R,3S,4S,8R,10S)-4,10-dimethyl-2,9,11-trioxa-6-azatricyclo[6.4.0.03,6]dodecan-5-one](/img/structure/B13807050.png)
